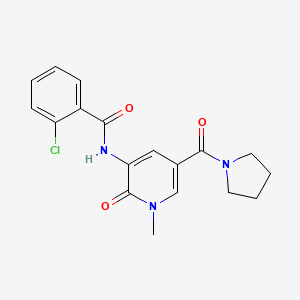
2-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chlorinated benzamide and a pyrrolidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 359.81 g/mol
- IUPAC Name : 2-chloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antitumor agent and an inhibitor of specific biological pathways.
Antitumor Activity
Research has shown that compounds similar to 2-chloro-N-(1-methyl-2-oxo...) exhibit significant antiproliferative properties against cancer cell lines. For instance, studies on related compounds demonstrated IC50 values as low as 0.15 μM in inhibiting cell growth in the SJSA-1 cell line, highlighting the potential effectiveness of this compound in cancer therapy .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 32 | 0.22 | SJSA-1 |
| Compound 33 | 0.15 | SJSA-1 |
| Compound 38 | 0.24 | SJSA-1 |
The mechanism of action for this class of compounds is primarily associated with their ability to inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. Activation of p53 leads to increased apoptosis in tumor cells, making these compounds potential candidates for cancer treatment .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of related compounds:
- MDM2 Inhibition : A study evaluated a series of pyrrolidine derivatives for their ability to inhibit MDM2. The results indicated that structural modifications significantly affected binding affinity and selectivity towards MDM2, suggesting that similar modifications could enhance the efficacy of 2-chloro-N-(1-methyl-2-oxo...) .
- Xenograft Models : In vivo studies using xenograft models demonstrated that oral administration of certain derivatives led to substantial tumor regression, with some compounds achieving over 100% regression in treated groups . This suggests promising therapeutic potential for clinical applications.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 2-chloro-N-(1-methyl-2-oxo...) is limited, related compounds have shown favorable absorption and distribution profiles in animal models. Toxicological assessments indicate that these compounds can be administered at high doses without significant adverse effects, although detailed studies are necessary to confirm safety profiles .
Propiedades
IUPAC Name |
2-chloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-21-11-12(17(24)22-8-4-5-9-22)10-15(18(21)25)20-16(23)13-6-2-3-7-14(13)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEALTVKTRVULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














